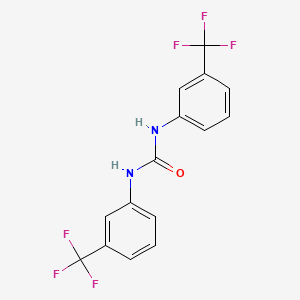N,N'-Di-(m-trifluoromethylphenyl)urea
CAS No.: 403-96-3
Cat. No.: VC13293931
Molecular Formula: C15H10F6N2O
Molecular Weight: 348.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 403-96-3 |
|---|---|
| Molecular Formula | C15H10F6N2O |
| Molecular Weight | 348.24 g/mol |
| IUPAC Name | 1,3-bis[3-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24) |
| Standard InChI Key | ASUCRFVOBIZQSN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
N,N'-Di-(m-trifluoromethylphenyl)urea belongs to the class of diarylurea compounds, where the urea core () is substituted with two aromatic rings. The meta-positions of each phenyl group are functionalized with trifluoromethyl () substituents, enhancing the compound’s electron-withdrawing character and lipophilicity. The IUPAC Standard InChIKey (ASUCRFVOBIZQSN-UHFFFAOYSA-N) and 3D molecular structure (available via the NIST WebBook ) provide unambiguous identification for computational and experimental studies.
Key structural attributes include:
-
Symmetry: The molecule exhibits -symmetry due to identical substituents on both urea nitrogens.
-
Electron-deficient aromatic rings: The groups reduce electron density on the phenyl rings, influencing reactivity in electrophilic substitution reactions.
-
Hydrogen-bonding capacity: The urea moiety can act as both a hydrogen bond donor and acceptor, facilitating supramolecular interactions.
Synthesis and Reaction Chemistry
Thermochemical Dissociation
N,N'-Di-(m-trifluoromethylphenyl)urea undergoes solid-phase dissociation into and with a reaction enthalpy () of . This value, determined via equilibrium constant measurements by Chimishkyan et al. (1984), underscores the compound’s stability under thermal stress.
| Parameter | Value | Units | Method | Reference |
|---|---|---|---|---|
| kJ/mol | Eqk | Chimishkyan et al. |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is likely limited in polar solvents (e.g., water) due to its aromatic and fluorinated groups but may dissolve in chlorinated solvents (e.g., CHCl) or DMA. Its solid-phase dissociation at elevated temperatures suggests stability under standard storage conditions but susceptibility to thermal degradation .
Computational and Modeling Insights
3D-QSAR Studies
Comparative molecular field analysis (CoMFA) of urea herbicides reveals that electron-withdrawing groups (e.g., ) at meta-positions enhance herbicidal potency by optimizing steric and electrostatic interactions with target enzymes . A CoMFA model for related compounds achieved and , validating the predictive utility of such approaches for designing N,N'-Di-(m-trifluoromethylphenyl)urea analogs .
Thermodynamic Simulations
Density functional theory (DFT) calculations could predict the dissociation energetics observed experimentally . Modeling the reaction:
would provide activation energies and transition-state geometries, aiding in the design of thermally stable formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume